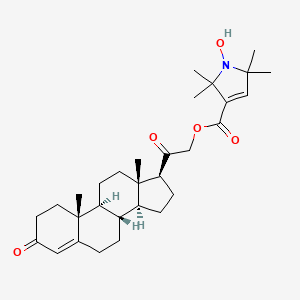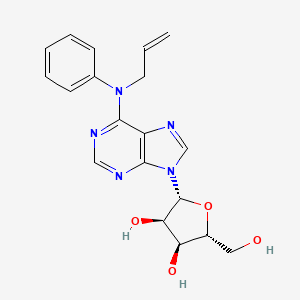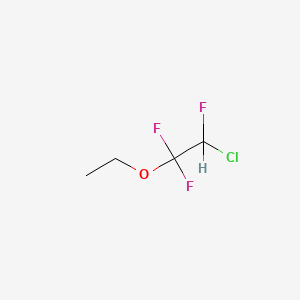
2-Chloro-1,1,2-trifluoroethyl ethyl ether
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether and related compounds often involves reactions of trifluoromethyl groups with different substrates. For example, reactions involving trimethylsilyl enol ethers with CF3CCl3 and CuCl, followed by dehydrochlorination, have been utilized to create β-Chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds, illustrating the synthetic pathways that can lead to structures similar to 2-Chloro-1,1,2-trifluoroethyl ethyl ether (Okano, Uekawa, & Eguchi, 1989).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Chloro-1,1,2-trifluoroethyl ethyl ether involve detailed analysis using spectroscopic methods. Studies on similar compounds have revealed insights into their structure through methods such as NMR and IR spectroscopy, which are essential for understanding the molecular configuration and electron distribution within these molecules.
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-1,1,2-trifluoroethyl ethyl ether and derivatives highlight their reactivity and potential for further chemical transformations. For instance, the fluorination of chlorinated trifluoromethyl ethers by fluorine gas demonstrates the chemical modifications these ethers can undergo, affecting their properties and applications (Sekiya & Ueda, 1991).
Physical Properties Analysis
The physical properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, such as vapor pressures, densities, and refractive indices, are crucial for understanding its behavior in different conditions. Measurements in the range of 3.5 through 100 kPa have provided essential data for applications and handling of this compound (Aim, Svoboda, & Majer, 1983).
Applications De Recherche Scientifique
Reactions with Lewis Acids : Ethyl 2-chloro-1,1,2-trifluoroethyl ether reacts with boron trifluoride etherate and aluminum chloride, producing compounds like ethyl fluoride, chlorofluoroacetyl fluoride, and others. This reaction has been used to yield ethyl chlorofluoroacetate (Hudlický, 1985).
Physical Properties : Studies have measured the vapor pressures, densities, and refractive indices of 2-chloro-1,1,2-trifluoroethyl ethyl ether and related ethers, which are important for understanding their physical behavior (Aim, Svoboda, & Majer, 1983).
Thermal Stability and Decomposition : The thermal stability of alkyl 2-chloro-1,1,2-trifluoroethyl ethers has been investigated, including their behavior on heating in different solvents. This research helps in understanding their stability and decomposition pathways (Poŝta, Hemer, Bárta, & Dědek, 1989).
Electrochemical Fluorination : This process has been used to produce new chloropolyfluoroethers, including variants of 2-chloro-1,1,2-trifluoroethyl ether. Such studies contribute to the synthesis of novel fluorinated compounds (Okazaki, Nagase, Baba, & Kodaira, 1974).
Atmospheric Chemistry and Environmental Impact : Research has investigated the reaction of this ether with Cl atoms, its atmospheric lifetimes, and its potential impact on ozone depletion and global warming (Dalmasso, Taccone, Nieto, Teruel, & Lane, 2006).
Enthalpies of Vaporization : Studies have measured the molar enthalpies of vaporization of this ether, providing insight into its cohesive energies and intermolecular interactions (Majer, Uchytilová, Svoboda, & Poŝta, 1984).
Reduction of C-Cl Bonds : Research on the reduction of C-Cl bonds in chlorofluoro ethers, including 2-chloro-1,1,2-trifluoroethyl ether, has been conducted to understand the reactivity and transformation of these compounds (Liška, Fikar, & Kuzmič, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1-ethoxy-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKICPFFJCXEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953123 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,2-trifluoroethyl ethyl ether | |
CAS RN |
310-71-4 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000310714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IC8E3484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




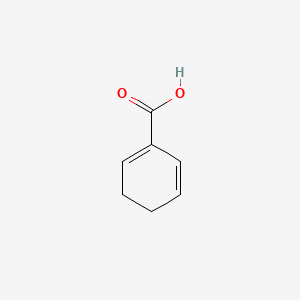
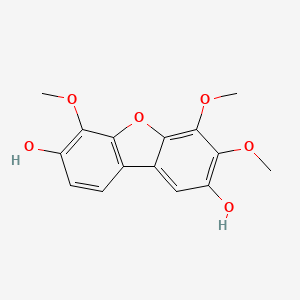
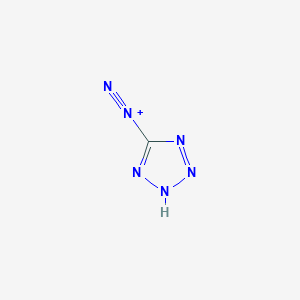
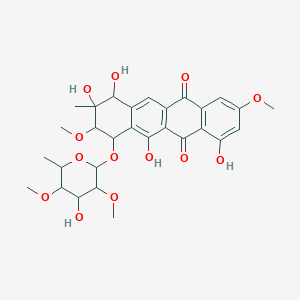
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)
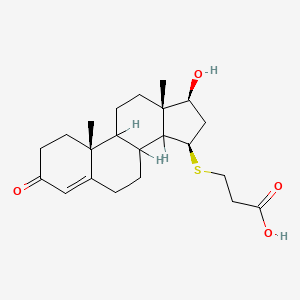
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)
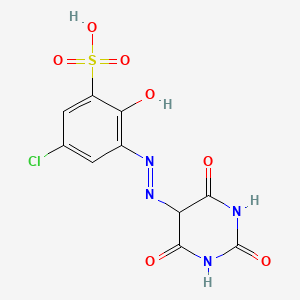
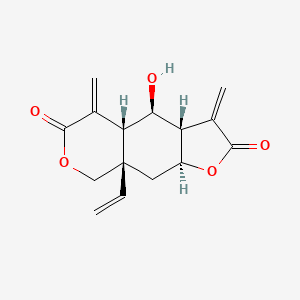
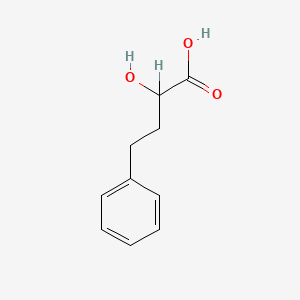
![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)
